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Introduction: The alloy CrPts has emerged as a material of significant interest in the field of
spintronics. Its unique properties, particularly the existence of both chemically ordered (L12)
ferrimagnetic and chemically disordered (A1) paramagnetic phases, make it a versatile platform
for exploring and harnessing spin-based phenomena. As a topological semimetal, CrPts
exhibits a strong anomalous Hall effect and has the potential to generate unconventional spin-
orbit torques (SOTSs), which are crucial for developing next-generation, energy-efficient memory
and logic devices.[1][2][3]

The ordered L12 phase of CrPts is ferrimagnetic, where the magnetic moments of Cr and Pt
atoms align antiparallel, resulting in a net magnetic moment.[2][4] In contrast, the disordered
Al phase is paramagnetic.[2][4] This phase-dependent magnetism, coupled with its strong
spin-orbit coupling, allows for the investigation of how magnetic and crystallographic orders
influence spin torque generation.[5] Furthermore, CrPts possesses a high Curie temperature
and significant magnetocrystalline anisotropy, rendering it suitable for applications in magneto-
optical and opto-electronic devices.[6]

These application notes provide a comprehensive overview of the use of CrPts in spintronic
devices, detailing its applications, key material properties, and experimental protocols for
synthesis and characterization.

Core Applications in Spintronics
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The primary application of CrPts in spintronics revolves around its ability to generate highly
efficient and unconventional spin-orbit torques (SOTS).

e Unconventional Spin-Orbit Torque (SOT) Generation: CrPts is used as a spin-current source
in multilayer heterostructures.[2][4] When a charge current flows through the CrPts layer, it
generates a spin current due to the spin Hall effect. This spin current can then exert a torque
on the magnetization of an adjacent ferromagnetic layer, enabling its manipulation.[2]
Studies have shown that both ordered and disordered phases of CrPts can generate
unconventional field-like torques, suggesting that the crystal structure, in addition to
magnetic ordering, plays a crucial role.[2][4] This is particularly promising for switching
magnetic layers with perpendicular magnetic anisotropy (PMA) without the need for an
external magnetic field, a key requirement for high-density MRAM.[3]

» Topological Spintronics: As a topological semimetal, CrPts's electronic band structure gives
rise to a large anomalous Hall effect (AHE).[1][3] This property is intrinsically linked to the
Berry curvature in the material's band structure and can be exploited in topological spintronic
devices.

o Underlayers for Magnetic Film Growth: The structural properties of CrPts make it an effective
underlayer for controlling the crystallographic orientation and magnetic properties of other
functional layers, such as Llo-ordered FePt, which is a key material for high-density
magnetic recording.[7]

Quantitative Data Summary

The following tables summarize the key magnetic, structural, and deposition parameters for
CrPts thin films relevant to spintronic applications.

Table 1: Magnetic and Electronic Properties of CrPts
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Property Value Phase Reference
. ) ) . Chemically Ordered
Magnetic Ordering Ferrimagnetic [2][4]
(L12)
. Chemically
Paramagnetic ) [2][4]
Disordered (Al)
Calculated Curie
762 K Ordered (L12) [6]
Temperature (T_c)
Magnetocrystalline
] 1.1 x 107 erg/lcm?3 Ordered (L12) [6]
Anisotropy (K)
Magnetocrystalline )
) 0.42 meV/formula unit  Ordered (L12) [6]
Anisotropy Energy
Anomalous Hall Effect
~1750 S/cm Ordered (L12) [31[5]
(AHE)
Max. Theoretical AHE 1965 S/cm Ordered (L12) [3]
Table 2: Thin Film Deposition Parameters (Magnetron Sputtering)
Parameter Value Reference
Substrate Single-crystal MgO (220) [21[4]

Deposition Method

DC Magnetron Co-sputtering

[2]4]

Base Pressure 5x 10~8 Torr [2][4]
Sputtering Gas Argon (Ar) [2][4]
Sputtering Pressure 2.7 mTorr [2][4]
Growth Temperature 500 °C [2][4]
Co-sputtering Growth Rate 1.5 A/s [2][4]

Post-annealing (for L12 order) 850 °C for 40 minutes (in situ)

[2]14]
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Experimental Protocols

This section provides detailed protocols for the synthesis of CrPts thin films and their

characterization for spintronic applications.

Protocol 1: Synthesis of Epitaxial CrPts Thin Films via
Magnetron Sputtering

This protocol describes the growth of both chemically ordered (ferrimagnetic) and disordered

(paramagnetic) CrPts thin films.

1. Substrate Preparation:

Use single-crystal MgO (220) substrates to promote epitaxial growth of (110)-oriented CrPts.
[2]

Clean the substrates using a standard solvent cleaning procedure (e.g., sequential
sonication in acetone, isopropy! alcohol, and deionized water) and dry with N2 gas.
Introduce the substrates into a high-vacuum sputtering chamber.

. Deposition Parameters:

Achieve a base pressure of at least 5 x 108 Torr to ensure high film purity.[2][4]

Heat the substrate to a growth temperature of 500 °C. This temperature is crucial for
achieving epitaxial growth and controlling surface roughness.[2][4]

Introduce high-purity Argon (Ar) gas into the chamber, maintaining a constant sputtering
pressure of 2.7 mTorr.[2][4]

Co-sputter from separate high-purity Cr and Pt targets using a DC power source. Adjust the
power to each target to achieve the desired stoichiometry and a growth rate of approximately
1.5 A/s.[2][4]

Grow the CrPts film to the desired thickness (e.g., 15 nm for SOT devices).[2]

. Phase Control (Ordering):

For Chemically Ordered (L12) Ferrimagnetic Films: After deposition, without breaking
vacuum, post-anneal the sample in situ at 850 °C for 40 minutes.[2][4]
For Chemically Disordered (A1) Paramagnetic Films: Skip the post-annealing step.[2][4]

. Heterostructure Deposition:
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After the CrPts layer is prepared and cooled to room temperature, deposit subsequent layers
for the device structure. For a typical SOT device, this includes:

A 3 nm Cu spacer layer to magnetically decouple the CrPts from the ferromagnet.[2]

A 5-8 nm Permalloy (Py, NisiFe19) layer, which acts as the spin-torque sensing layer.[2]

A 2 nm Al20s3 capping layer to prevent oxidation of the device.[2]

Protocol 2: Characterization of Spin-Orbit Torques using
ST-FMR

This protocol outlines the Spin-Torque Ferromagnetic Resonance (ST-FMR) measurement

used to quantify the spin torques generated by the CrPts layer.

. Device Fabrication:

Pattern the multilayer film (e.g., MgO/CrPts/Cu/Py/Al20s) into Hall bar or rectangular strip
devices using standard photolithography and ion milling techniques.
Deposit electrical contacts (e.g., Ti/Au) for applying current and measuring voltage.

. Measurement Setup:

Place the device in a setup with a rotating sample stage situated between the poles of an
electromagnet.

Connect the device to a radio-frequency (RF) current source (e.g., 7-8 GHz) and a lock-in
amplifier for voltage measurement.[2][4]

. ST-FMR Measurement Procedure:

Apply an in-plane external magnetic field (H_ext) to the device.

Apply an RF current (1_rf) through the device. This current generates an RF spin current in
the CrPts layer via the spin Hall effect.

The injected spin current exerts an oscillating torque on the magnetization of the Py layer.
Simultaneously, the RF current generates an Oersted field which also exerts a torque.[4]
Sweep the external magnetic field H_ext. When H_ext matches the ferromagnetic resonance
condition of the Py layer, the magnetization precesses, leading to a resistance oscillation due
to the anisotropic magnetoresistance (AMR) of Py.[4]

This resistance oscillation mixes with the RF current, producing a DC voltage (V_mix) across
the device, which is detected by the lock-in amplifier.
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e Record V_mix as a function of H_ext. The resulting spectrum will have symmetric and
antisymmetric Lorentzian components.

4. Data Analysis:

o Fit the measured V_mix spectrum to a sum of symmetric and antisymmetric Lorentzian
functions.

e The symmetric component is primarily due to the spin-orbit torque (damping-like torque),
while the antisymmetric component arises from the Oersted field and any field-like torques.

» By analyzing the relative magnitudes of the symmetric and antisymmetric components, the
spin-torque efficiency (spin Hall angle) can be quantitatively determined.

» Repeat the measurement at various angles of the applied magnetic field relative to the
current direction to separate different torque components and identify unconventional
torques.[1]

Mandatory Visualizations

The following diagrams illustrate the key experimental and logical workflows associated with
the use of CrPts in spintronics.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://arxiv.org/abs/2407.06445
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15483342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Setup

Patterned CrPts Device RF Source Electromagnet Lock-in Amplifier

Measurement Process

a4 Apply RF Current (1_rf)

Generate Spin Current
in CrPts

Exert Torque on
Ferromagnet (Py)

Sweep External Field (H_ext)

i
I
i
I
1
I
1
[}
1
i
|
|
|
[}
1
1
I
I
I
1
i
1
1
I
1

Measures |
1
i
1
1
1
I
|
[}
1
1
1
I
|
1
|
1
1
i
I
1
1
I
I
1
1
1
i

Detect Resonance via |
Mixed DC Voltage (V_mix)

Data Analysis
4

Record V_mix vs. H_ext Spectrum

l

Fit Spectrum to
Symmetric & Antisymmetric
Lorentzians

:

Calculate Torque Efficiencies

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15483342?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15483342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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